molecular formula C16H15N3O2S B1212308 1-(4-Methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine

1-(4-Methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine

Cat. No. B1212308
M. Wt: 313.4 g/mol
InChI Key: SMLVSUHYMGECDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : This compound is used in synthesizing various heterocycles, like f, g-unsaturated ketones, semicarbazones, and thiosemicarbazones. These derivatives have been developed through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Formation of Sulfonylated Aminopyrazoles : Research demonstrates the successful sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, resulting in new compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole and similar derivatives. These structures are confirmed using various spectroscopic methods (Povarov et al., 2017).

  • Pyrazolo[1,5-a]pyrimidine Derivatives Synthesis : Novel pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moieties have been synthesized. The reactions involve various substituted aminoazopyrazole derivatives and show significant antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).

  • Reduction of Triazines : Studies have shown the chemospecific partial reduction of triazine rings in sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines, indicating potential applications in chemical synthesis and modification (Ledenyova et al., 2017).

Biological and Pharmacological Potential

  • Antitumor Potential : The compound was designed and synthesized as a potential antitumor agent. Its molecular structure suggests a significant influence on the pyrazole nucleus and potential hydrogen bonding, indicating its pharmacophoric properties (Kettmann et al., 2005).

  • Carbonic Anhydrase Inhibition : The sulfonyl moiety in pyrazole derivatives has been shown to inhibit human carbonic anhydrase isozymes, suggesting therapeutic applications in conditions like glaucoma (Büyükkıdan et al., 2017).

  • Anti-Inflammatory and Antimicrobial Activities : Newly synthesized 1H-pyrazole derivatives with an aryl sulfonate moiety exhibit promising anti-inflammatory and antimicrobial activities, indicating potential use in treating infections and inflammation (Kendre et al., 2013).

  • Antiproliferative Activities : Derivatives of pyrazole-sulfonamide have been tested for antiproliferative activities against cancer cell lines, showcasing potential as anticancer agents (Mert et al., 2014).

properties

Product Name

1-(4-Methylphenyl)sulfonyl-4-phenyl-3-pyrazolamine

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-phenylpyrazol-3-amine

InChI

InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-11-15(16(17)18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18)

InChI Key

SMLVSUHYMGECDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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